molecular formula C8H10N4O3 B2455476 (Z)-N'-hydroxy-1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide CAS No. 1824859-72-4

(Z)-N'-hydroxy-1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide

Cat. No.: B2455476
CAS No.: 1824859-72-4
M. Wt: 210.193
InChI Key: CWVYQNZQWLWUPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

IUPAC Name

N'-hydroxy-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c9-6(11-15)5-4-2-1-3-12(4)8(14)10-7(5)13/h15H,1-3H2,(H2,9,11)(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVYQNZQWLWUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(=O)NC(=O)N2C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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